(S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

Descripción general

Descripción

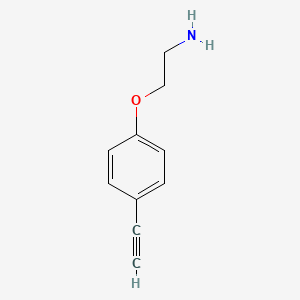

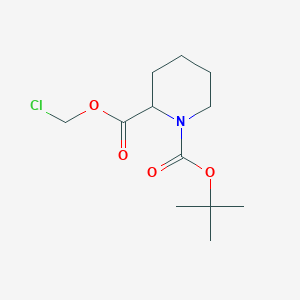

(S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid , often referred to as FBPC , is a synthetic compound with a complex chemical structure. It belongs to the class of piperazine derivatives and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of FBPC involves several steps, starting from commercially available starting materials. While the exact synthetic route may vary, a common approach includes the following key transformations:

- Introduction of Fluorine : The fluorine atom is introduced at the 2-position of the phenyl ring using appropriate reagents.

- Formylation : The formyl group (CHO) is added to the 4-position of the phenyl ring.

- Piperazine Ring Formation : The tert-butoxycarbonyl (Boc) group is attached to the piperazine nitrogen, followed by carboxylation to form the carboxylic acid functionality.

Molecular Structure Analysis

FBPC’s molecular formula is C₁₈H₂₀FN₃O₅ . Let’s explore its structural features:

- Chiral Center : FBPC is chiral due to the presence of the piperazine ring. The (S)-configuration indicates the absolute stereochemistry.

- Aromatic Phenyl Ring : The 2-fluoro-4-formylphenyl moiety contributes to its aromatic character.

- Piperazine Core : The piperazine ring serves as the central scaffold, providing flexibility and potential binding sites.

Chemical Reactions Analysis

FBPC’s reactivity profile is essential for understanding its behavior under various conditions. Researchers have investigated its reactions with nucleophiles, acids, and bases. Notably, the formyl group can participate in condensation reactions, leading to diverse derivatives.

Physical And Chemical Properties Analysis

- Solubility : FBPC is sparingly soluble in water but dissolves readily in organic solvents.

- Melting Point : The compound exhibits a melting point within a specific temperature range.

- Stability : FBPC’s stability under different conditions (e.g., temperature, pH) impacts its shelf life and handling.

Safety And Hazards

- Toxicity : Assessments of FBPC’s toxicity are crucial for safe handling. Animal studies and in vitro assays provide insights into its safety profile.

- Handling Precautions : Researchers and laboratory personnel should follow standard safety protocols when working with FBPC.

- Environmental Impact : Disposal methods and environmental considerations are essential.

Direcciones Futuras

- Medicinal Applications : Investigate FBPC’s potential as a drug candidate for specific diseases (e.g., cancer, inflammation).

- Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its pharmacological properties.

- Biological Assays : Conduct rigorous biological assays to validate its efficacy and safety.

: NY Times

: Wikipedia

Propiedades

IUPAC Name |

4-(2-fluoro-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-5-4-11(10-21)8-12(13)18/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCZLUDZLXHJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(2-Fluoro-4-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415995.png)

amine](/img/structure/B1415999.png)

amine](/img/structure/B1416000.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1416011.png)